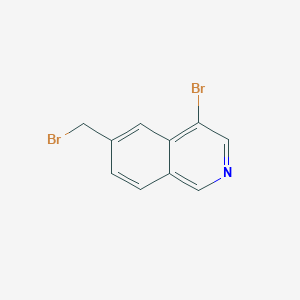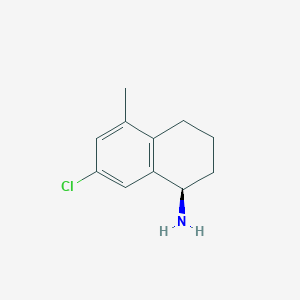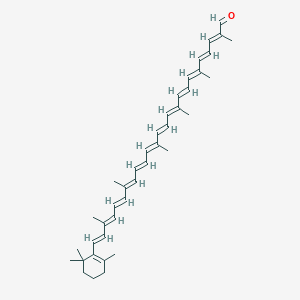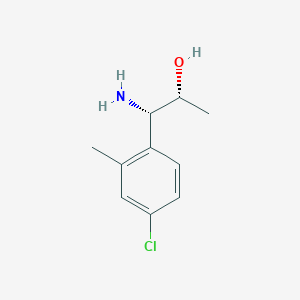
1-(2-Bromo-4-chlorophenyl)-4-(trifluoromethyl)-1H-imidazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2-Bromo-4-chlorophenyl)-4-(trifluoromethyl)-1H-imidazole is a synthetic organic compound characterized by its unique structure, which includes a bromine, chlorine, and trifluoromethyl group attached to an imidazole ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Bromo-4-chlorophenyl)-4-(trifluoromethyl)-1H-imidazole typically involves multi-step organic reactions. One common method starts with the halogenation of a suitable phenyl precursor to introduce the bromine and chlorine atoms. This is followed by the introduction of the trifluoromethyl group through a nucleophilic substitution reaction. The final step involves the formation of the imidazole ring, often achieved through a cyclization reaction under acidic or basic conditions.
Industrial Production Methods: On an industrial scale, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled temperatures, and pressures, as well as the implementation of efficient purification techniques such as recrystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions: 1-(2-Bromo-4-chlorophenyl)-4-(trifluoromethyl)-1H-imidazole can undergo various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be replaced by other functional groups through nucleophilic or electrophilic substitution.
Oxidation and Reduction: The imidazole ring can be oxidized or reduced under specific conditions, altering the electronic properties of the compound.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck reactions, to form more complex structures.
Common Reagents and Conditions:
Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products: The major products of these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield a variety of derivatives with different functional groups replacing the halogens.
Wissenschaftliche Forschungsanwendungen
Chemistry: In chemistry, 1-(2-Bromo-4-chlorophenyl)-4-(trifluoromethyl)-1H-imidazole is used as a precursor for synthesizing more complex molecules. Its unique structure makes it a valuable building block in organic synthesis.
Biology and Medicine: In biological and medicinal research, this compound is investigated for its potential pharmacological properties. It may serve as a lead compound in the development of new drugs, particularly those targeting specific enzymes or receptors.
Industry: In the industrial sector, this compound can be used in the development of advanced materials, such as polymers with specific electronic or optical properties.
Wirkmechanismus
The mechanism of action of 1-(2-Bromo-4-chlorophenyl)-4-(trifluoromethyl)-1H-imidazole depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes, receptors, or ion channels. The presence of halogens and the trifluoromethyl group can enhance its binding affinity and specificity, influencing the compound’s biological activity.
Vergleich Mit ähnlichen Verbindungen
1-(2-Bromo-4-chlorophenyl)-1H-imidazole: Lacks the trifluoromethyl group, which may affect its chemical reactivity and biological activity.
1-(2-Chloro-4-fluorophenyl)-4-(trifluoromethyl)-1H-imidazole: Substitution of bromine with fluorine can lead to differences in electronic properties and reactivity.
1-(2-Bromo-4-chlorophenyl)-4-methyl-1H-imidazole: Replacement of the trifluoromethyl group with a methyl group can significantly alter the compound’s properties.
Uniqueness: 1-(2-Bromo-4-chlorophenyl)-4-(trifluoromethyl)-1H-imidazole is unique due to the combination of halogens and the trifluoromethyl group, which imparts distinct electronic and steric effects
Eigenschaften
Molekularformel |
C10H5BrClF3N2 |
|---|---|
Molekulargewicht |
325.51 g/mol |
IUPAC-Name |
1-(2-bromo-4-chlorophenyl)-4-(trifluoromethyl)imidazole |
InChI |
InChI=1S/C10H5BrClF3N2/c11-7-3-6(12)1-2-8(7)17-4-9(16-5-17)10(13,14)15/h1-5H |
InChI-Schlüssel |
VPSIDPDZJQGPGP-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=C(C=C1Cl)Br)N2C=C(N=C2)C(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![4-Chloro-1-isobutyl-1,6-dihydropyrazolo[3,4-D]pyrrolo[2,3-B]pyridine](/img/structure/B13039456.png)



![4-Chloro-7-iodothieno[3,2-c]pyridine](/img/structure/B13039472.png)


![Benzyl (1-{[4-(4-[4-(hydroxymethyl)phenyl]-5-methyl-6-{[(1-methyl-1H-tetrazol-5-yl)sulfanyl]methyl}-1,3-dioxan-2-yl)phenyl]methyl}-2,5-dioxopyrrolidin-3-yl)carbamate](/img/structure/B13039490.png)
![Benzyl 4-isopropyl-2,6-dihydropyrrolo[3,4-C]pyrazole-5(4H)-carboxylate](/img/structure/B13039491.png)



